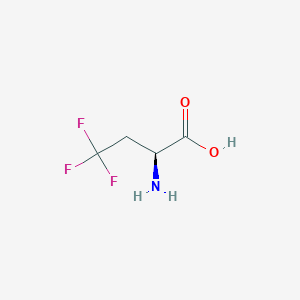
Diiodomethane-d2
Übersicht
Beschreibung
D-Allose ist ein seltener Monosaccharid, genauer gesagt eine Aldohexose, und ein C-3-Epimer von D-Glucose. Es kommt in Spuren in der Natur vor, z. B. in den Blättern des afrikanischen Strauchs Protea rubropilosa. D-Allose hat aufgrund seiner verschiedenen physiologischen Vorteile, einschließlich Antikrebs-, Antitumor-, entzündungshemmender, antioxidativer, antihypertensiver, kryoprotektiver und immunsuppressiver Aktivitäten, große Aufmerksamkeit erregt .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: D-Allose kann aus D-Psicose unter Verwendung von D-Allose-produzierenden Enzymen wie L-Rhamnose-Isomerase, Ribose-5-phosphat-Isomerase und Galactose-6-phosphat-Isomerase synthetisiert werden . Der enzymatische Umwandlungsprozess beinhaltet die Optimierung mehrerer Parameter, darunter Substratkonzentration, Enzymeinheiten, Enzym-zu-Substrat-Verhältnis, Reaktionszeit, Salzkonzentration, pH-Wert und Temperatur, um die Ausbeute und Qualität des Endprodukts zu erhöhen .
Industrielle Produktionsverfahren: Die industrielle Produktion von D-Allose ist aufgrund ihrer geringen natürlichen Häufigkeit und der Ineffizienz der chemischen Synthese eine Herausforderung. Biotechnologische Verfahren, darunter Enzymimmobilisierung und Multi-Enzym-Kaskadenreaktionen, wurden erforscht, um die Produktionseffizienz zu verbessern. Diese Verfahren verwenden kostengünstige Einsatzstoffe und zielen darauf ab, die Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen: D-Allose unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Glykosidierung. Die Regioselektivität bei Schutzreaktionen und Glykosidierungen wurde untersucht, um effiziente Strategien zur Oligosaccharidsynthese mit D-Allose-Molekülen zu entwickeln .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit D-Allose verwendet werden, sind Galactose-Trichloroacetimidate für Glykosidierungsreaktionen. Die Reaktionsbedingungen werden optimiert, um eine hohe Regioselektivität und Ausbeute zu erzielen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind D-Allopyranosyl-Akzeptoren mit freien Hydroxylgruppen an bestimmten Positionen, die für glycobiologische Studien wertvoll sind .
Wissenschaftliche Forschungsanwendungen
D-Allose hat vielfältige Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als kalorienfreier Zuckerersatz in Lebensmitteln verwendet, da es einen extrem niedrigen Kaloriengehalt und eine ungiftige Natur aufweist . In der Medizin zeigt D-Allose starke Antikrebs- und Antitumorwirkungen, was es zu einem vielversprechenden Kandidaten für die klinische Behandlung macht . Darüber hinaus hat es sich gezeigt, dass es kryoprotektive Funktionen hat und das Zellüberleben während des Einfrierens verbessert .
Wirkmechanismus
D-Allose übt seine Wirkungen über verschiedene molekulare Pfade aus. Die meisten seiner Funktionen werden durch Thioredoxin-interagierende Proteinmoleküle vermittelt. Es reguliert reaktive Sauerstoffspezies, induziert Zellzyklusarrest, programmiert den Stoffwechsel um, fördert die Autophagie, induziert Apoptose und sensibilisiert Tumoren für Strahlentherapie und Chemotherapie . Diese Mechanismen tragen zu seinen Antikrebs- und Antitumoraktivitäten bei.
Analyse Chemischer Reaktionen
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and glycosidation. The regioselectivity in protective reactions and glycosidations has been studied to develop efficient strategies for oligosaccharide synthesis containing D-allose moieties .
Common Reagents and Conditions: Common reagents used in the reactions involving D-allose include galactose trichloroacetimidates for glycosidation reactions. The reaction conditions are optimized to achieve high regioselectivity and yield .
Major Products: The major products formed from these reactions include D-allopyranosyl acceptors with free hydroxyl groups at specific positions, which are valuable for glycobiological studies .
Wissenschaftliche Forschungsanwendungen
D-Allose has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a non-caloric sugar substitute in food products due to its ultra-low calorie content and non-toxic nature . In medicine, D-allose exhibits potent anticancer and antitumor effects, making it a promising candidate for clinical treatment . Additionally, it has been shown to have cryoprotective functions, improving cell survival during freezing .
Wirkmechanismus
D-Allose exerts its effects through various molecular pathways. Most of its functions are mediated through thioredoxin-interacting protein molecules. It regulates reactive oxygen species, induces cell cycle arrest, reprograms metabolism, promotes autophagy, induces apoptosis, and sensitizes tumors to radiotherapy and chemotherapy . These mechanisms contribute to its anticancer and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
D-Allose wird mit anderen seltenen Zuckern wie D-Allulose, D-Altrose und D-Psicose verglichen. D-Allose ist aufgrund seiner spezifischen physiologischen Funktionen und vorteilhaften Eigenschaften einzigartig. So zeigt D-Allulose, ein Aldo-Ketose-Isomer von D-Allose, ebenfalls einen niedrigen Kaloriengehalt und ungiftige Eigenschaften, hat aber unterschiedliche Anwendungen und physiologische Wirkungen . D-Altrose und D-Psicose sind andere seltene Zucker mit unterschiedlichen Eigenschaften und Anwendungen .
Ähnliche Verbindungen
- D-Allulose
- D-Altrose
- D-Psicose
Eigenschaften
IUPAC Name |
dideuterio(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496566 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.848 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15729-58-5 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15729-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


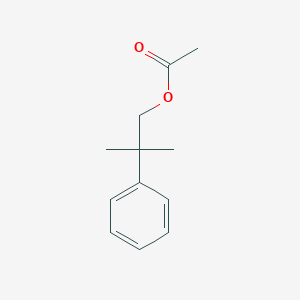
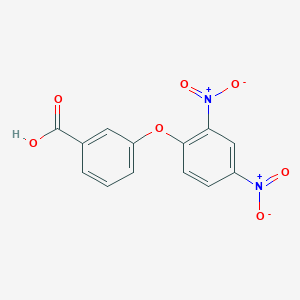
![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
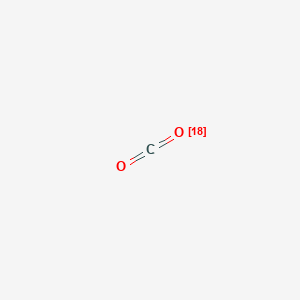
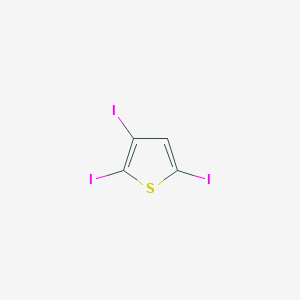
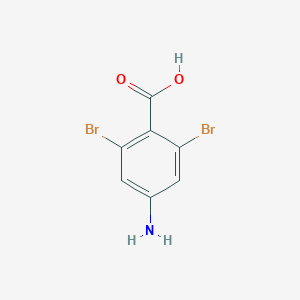

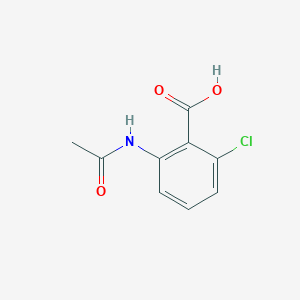


![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)

